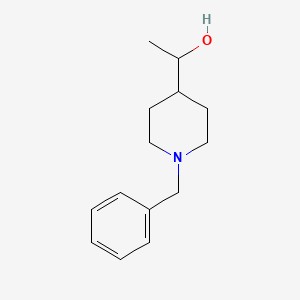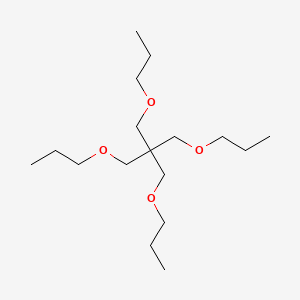
1,3-Dipropoxy-2,2-bis(propoxymethyl)propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dipropoxy-2,2-bis(propoxymethyl)propane is an organic compound with the molecular formula C17H36O4 It is a derivative of propane, characterized by the presence of propoxy groups attached to the central carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dipropoxy-2,2-bis(propoxymethyl)propane typically involves the reaction of 1,3-dibromo-2,2-bis(bromomethyl)propane with propanol in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by propoxy groups. The reaction conditions usually include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate. The reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dipropoxy-2,2-bis(propoxymethyl)propane can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleophiles, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium iodide (NaI), acetone
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones
Reduction: Alcohol derivatives
Substitution: Substituted propoxy compounds
Aplicaciones Científicas De Investigación
1,3-Dipropoxy-2,2-bis(propoxymethyl)propane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 1,3-Dipropoxy-2,2-bis(propoxymethyl)propane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s propoxy groups can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethoxypropane: Similar in structure but with methoxy groups instead of propoxy groups.
1,3-Dibromo-2,2-bis(bromomethyl)propane: A precursor used in the synthesis of 1,3-Dipropoxy-2,2-bis(propoxymethyl)propane.
1,3-Diazido-2,2-bis(azidomethyl)propane: Contains azido groups instead of propoxy groups.
Uniqueness
This compound is unique due to its specific arrangement of propoxy groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
93658-50-5 |
|---|---|
Fórmula molecular |
C17H36O4 |
Peso molecular |
304.5 g/mol |
Nombre IUPAC |
1,3-dipropoxy-2,2-bis(propoxymethyl)propane |
InChI |
InChI=1S/C17H36O4/c1-5-9-18-13-17(14-19-10-6-2,15-20-11-7-3)16-21-12-8-4/h5-16H2,1-4H3 |
Clave InChI |
DFMIMOBNVROPCZ-UHFFFAOYSA-N |
SMILES canónico |
CCCOCC(COCCC)(COCCC)COCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


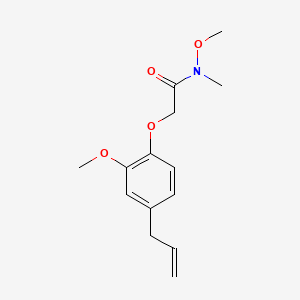



![2-Amino-N-[3-(4-methyl-1H-imidazol-1-yl)propyl]benzamide](/img/structure/B14354785.png)
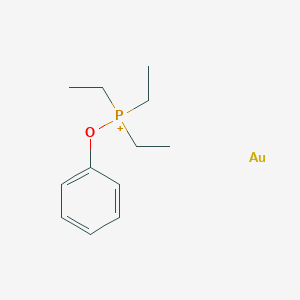
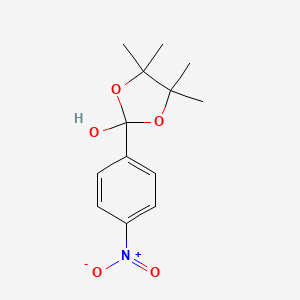
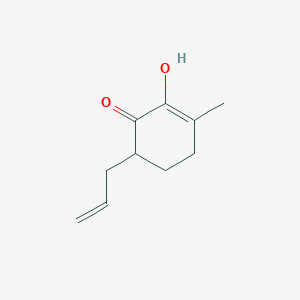
![3-[(4-Phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14354822.png)
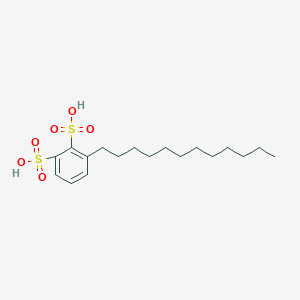

![5-Hexyl-2-(4'-propyl[1,1'-biphenyl]-4-yl)pyrimidine](/img/structure/B14354831.png)
![4-Methoxy-2-[2-(pyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14354832.png)
